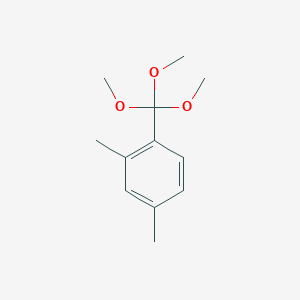

2,4-Dimethyl-1-(trimethoxymethyl)benzene

Description

Contextualization of the Trimethoxymethyl Moiety in Aromatic Chemistry

The trimethoxymethyl group, -C(OCH₃)₃, is the functional group that defines an orthoester. When attached to an aromatic ring, as in the requested compound, it is referred to as an aromatic orthoester. This moiety is known to be sensitive to acidic conditions, readily undergoing hydrolysis to form an ester and methanol (B129727). d-nb.infodocbrown.info This reactivity is a key aspect of its chemical behavior. The trimethoxymethyl group can be introduced onto an aromatic ring through various synthetic methods, although specific examples for the 2,4-dimethylbenzene scaffold are not documented. In broader contexts, orthoesters are used as protecting groups for esters and find application in various synthetic transformations. youtube.com

Significance of Dimethyl Substitution on the Benzene (B151609) Ring

The presence of two methyl groups on the benzene ring at positions 2 and 4 has a predictable influence on the molecule's properties. Methyl groups are known as electron-donating groups through an inductive effect and hyperconjugation. masterorganicchemistry.comkhanacademy.org This electron-donating nature activates the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene.

Furthermore, the substitution pattern is crucial for directing subsequent reactions. The methyl groups at positions 2 and 4 are ortho, para-directors. khanacademy.orgorganic-chemistry.org This means that in an electrophilic substitution reaction, the incoming electrophile would preferentially add to the positions ortho or para to the existing methyl groups. In the case of 2,4-dimethylbenzene, the available positions for substitution are 3, 5, and 6. The directing effects of the two methyl groups would combine to influence the regioselectivity of further functionalization.

Review of Related Ortho Esters and Their Chemical Behavior

Orthoesters, with the general formula RC(OR')₃, are a well-studied class of compounds. d-nb.infoyoutube.com Their chemical behavior is dominated by their susceptibility to hydrolysis and their utility in several named reactions.

Hydrolysis: Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to yield the corresponding ester and alcohol. d-nb.infonih.gov This reaction proceeds through a carboxonium ion intermediate and is a fundamental transformation of this functional group. thieme.de

Johnson-Claisen Rearrangement: Allylic alcohols can react with orthoesters, such as triethyl orthoacetate, in a process known as the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters. byjus.comnih.govnist.govlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation.

Bodroux-Chichibabin Aldehyde Synthesis: In this reaction, a Grignard reagent reacts with an orthoformate, like triethyl orthoformate, to produce an acetal, which can then be hydrolyzed to yield an aldehyde with one additional carbon atom. chemeo.comgoogle.comresearchgate.netlibretexts.orgresearchgate.net This provides a useful method for the formylation of various organic substrates.

While these general principles provide a framework for understanding the potential chemistry of "2,4-Dimethyl-1-(trimethoxymethyl)benzene," the absence of specific experimental data for this compound prevents a more detailed and research-focused analysis.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-(trimethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-9-6-7-11(10(2)8-9)12(13-3,14-4)15-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPJDEYLTRDENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(OC)(OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,4 Dimethyl 1 Trimethoxymethyl Benzene

Direct Functionalization Approaches on Dimethylbenzene Precursors

Direct C-H functionalization of an arene to install a trimethoxymethyl group in a single step is a formidable challenge in synthetic chemistry. The starting material, 2,4-dimethylbenzene (m-xylene), is an electron-rich arene due to the activating nature of the two methyl groups. While this high electron density facilitates electrophilic attack, it also presents significant hurdles in controlling regioselectivity, with potential reactions at the 3, 5, and 6 positions, as well as at the benzylic positions of the methyl groups.

Modern synthetic methods increasingly focus on catalytic C-H activation to forge new bonds. For instance, photocatalysis has been employed for the radical-radical cross-coupling of electron-rich arenes with various partners to form C-S bonds. beilstein-journals.org Such methods avoid the need for pre-functionalized arenes, which is economically and environmentally advantageous. beilstein-journals.org However, the direct C-H installation of a trimethoxymethyl group is not a well-established transformation. A hypothetical reaction might involve a Friedel-Crafts-type alkylation using a reagent like chlorotrimethoxymethane, but such reactions are often plagued by low yields and the formation of multiple isomers, especially with activated substrates like m-xylene (B151644).

Conversion Pathways from Halogenated Benzenes to Trimethoxymethyl Derivatives

A more practical and controllable approach involves the use of halogenated derivatives of 2,4-dimethylbenzene. These pathways typically involve two key transformations: the initial introduction of a halogen to serve as a synthetic handle, followed by conversion to the target orthoester.

One of the most classic and reliable methods for synthesizing aryl orthoesters proceeds through a benzotrihalide intermediate. wikipedia.org This strategy, applied to the target molecule, would involve two main steps.

Free-Radical Halogenation: The first step is the conversion of a methyl group on the 2,4-dimethylbenzene ring into a trihalomethyl group. This is typically achieved via a free-radical chain reaction using a halogenating agent (e.g., Cl₂) under UV light or with a radical initiator. This would transform 1-chloro-2,4-dimethylbenzene (B104129) into 1-chloro-2,4-bis(trichloromethyl)benzene or a related compound, which would then require further steps. A more direct precursor, 2,4-dimethylbenzotrichloride, would be the ideal starting point for this route.

Nucleophilic Substitution (Alcoholysis): The resulting 1-(trichloromethyl)-2,4-dimethylbenzene is then treated with a sodium alkoxide, in this case, sodium methoxide (B1231860). The reaction proceeds via nucleophilic substitution of the three chlorine atoms to yield the final orthoester product and sodium chloride. wikipedia.org

The general reaction is as follows: Ar-CCl₃ + 3 NaOCH₃ → Ar-C(OCH₃)₃ + 3 NaCl wikipedia.org

This method is robust but relies on the successful and selective synthesis of the benzotrichloride (B165768) precursor.

Nucleophilic aromatic substitution (SNAr) offers a pathway to substitute a halogen on the aromatic ring directly. However, this reaction is generally efficient only when the aryl halide is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho and para positions. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The two methyl groups on the 2,4-dimethylbenzene ring are electron-donating, which deactivates the ring toward nucleophilic attack, making the uncatalyzed SNAr reaction with methoxide highly unfavorable.

To overcome this limitation, copper-catalyzed methods have been developed for the reaction of unactivated aryl bromides with sodium methoxide. tue.nltue.nl This reaction, often called the Ullmann condensation, provides a viable route to methyl aryl ethers (anisoles) from their corresponding aryl bromides. tue.nl While this method is effective for introducing a single methoxy (B1213986) group, it is not directly applicable for the one-pot creation of a trimethoxymethyl group from an aryl halide.

| Catalyst System | Substrate | Product | Yield | Reference |

| Cuprous Halide | Aryl Halide | Aryl Methoxy Compound | 36-89% | google.com |

| Copper Catalyst | Unactivated Aryl Bromide | Methyl Aryl Ether | Varies | tue.nl |

Indirect Synthetic Routes via Orthoformate Intermediates

An effective indirect route involves the use of organometallic intermediates, which reverses the polarity of the functionalized carbon atom, allowing it to act as a nucleophile. This method typically starts with a halogenated 2,4-dimethylbenzene, such as 1-bromo-2,4-dimethylbenzene.

Formation of an Organometallic Reagent: The aryl bromide is reacted with a metal, typically magnesium, to form a Grignard reagent (2,4-dimethylphenylmagnesium bromide). Alternatively, reaction with an organolithium reagent can form the corresponding aryllithium species. Such dimethylphenylmagnesium bromide solutions are well-known reagents in organic synthesis. sigmaaldrich.com

Reaction with an Orthoformate: The resulting organometallic compound is then treated with an electrophile capable of delivering the trimethoxymethyl group. Trimethyl orthoformate (HC(OCH₃)₃) is a common reagent for this purpose. rsc.org The nucleophilic carbon of the Grignard reagent attacks the central carbon of the orthoformate, displacing one of the methoxy groups to form the C-C bond and yield the target product after workup.

This organometallic pathway is one of the most versatile and frequently employed for the synthesis of substituted aryl orthoesters.

Catalytic Methods in the Synthesis of Substituted (Trimethoxymethyl)benzenes

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of reactions leading to complex molecules like substituted (trimethoxymethyl)benzenes.

Copper Catalysis: As mentioned previously, copper(I) halides are effective catalysts for the methoxylation of aryl bromides to form anisoles. tue.nlmdma.ch While not a direct route to the target orthoester, it represents a key catalytic method for forming aryl-oxygen bonds with unactivated systems. tue.nl The reaction mechanism is thought to involve an electron transfer process with a cuprate-like intermediate. tue.nl

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically used for C-C, C-N, and C-O bond formation, their application could be envisaged for this synthesis. For example, a palladium catalyst could couple an aryl halide with a nucleophilic partner bearing the trimethoxymethyl moiety. nih.govmdpi.com The development of a suitable (trimethoxymethyl)metal or (trimethoxymethyl)silane reagent would be necessary to make such a route viable.

Acid Catalysis: Orthoesters are frequently used in conjunction with acid catalysts, often for the synthesis of heterocyclic compounds or as protecting groups. semanticscholar.org For example, ammonium (B1175870) chloride has been used as a catalyst in boiling ethanol (B145695) to convert benzoic hydrazides to 1,3,4-oxadiazoles using orthoesters. semanticscholar.org In the context of the target molecule, an acid catalyst could potentially mediate a Friedel-Crafts reaction between m-xylene and an orthoformate, but this approach would likely suffer from low yield and poor regioselectivity.

Comparative Analysis of Synthetic Efficiencies and Selectivity

For the synthesis of 2,4-Dimethyl-1-(trimethoxymethyl)benzene, the most scientifically sound and plausible routes are indirect, multi-step sequences. A direct C-H functionalization remains largely hypothetical for this specific transformation. The two most viable pathways are the alcoholysis of a trihalide intermediate and the reaction of an organometallic species with trimethyl orthoformate.

Table 1: Comparative Analysis of Main Synthetic Routes

| Feature | Route A: Via Trihalide Intermediate | Route B: Via Organometallic Intermediate |

|---|---|---|

| Starting Material | 2,4-Dimethylbenzoyl Chloride (for precursor synthesis) | 1-Bromo-2,4-dimethylbenzene |

| Key Reagents | Halogenating agent (e.g., SOCl₂), Sodium Methoxide | Magnesium or Organolithium, Trimethyl Orthoformate |

| Number of Steps | 2 (from benzotrichloride) | 2 (from aryl bromide) |

| Key Intermediates | 1-(Trichloromethyl)-2,4-dimethylbenzene | 2,4-Dimethylphenylmagnesium Bromide |

| Selectivity | Regioselectivity is determined by the synthesis of the starting benzotrichloride. The alcoholysis step is highly selective for orthoester formation. | Regioselectivity is excellent, determined by the position of the halogen in the starting material. |

| Potential Side Reactions | Incomplete halogenation or alcoholysis. Elimination reactions if reaction conditions are not controlled. wikipedia.org | Wurtz coupling during Grignard formation. Reaction of the Grignard reagent with the solvent or impurities. |

| Overall Feasibility | High. This is a classic and robust method for orthoester synthesis. wikipedia.org | High. Grignard reactions with orthoformates are well-established and versatile. rsc.org |

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dimethyl 1 Trimethoxymethyl Benzene

Reactivity Studies of the Trimethoxymethyl Group

The trimethoxymethyl group, an orthoester, is the primary site of non-aromatic reactivity in 2,4-Dimethyl-1-(trimethoxymethyl)benzene. Its chemistry is characterized by susceptibility to hydrolysis, transacetalization, and reactions with various nucleophiles and electrophiles.

Hydrolysis and Transacetalization Mechanisms

Orthoesters, such as the trimethoxymethyl group, are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol. wikipedia.org For this compound, this reaction would produce methyl 2,4-dimethylbenzoate (B1242700) and two molecules of methanol (B129727). The mechanism is initiated by protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of a methanol molecule to form a resonance-stabilized dialkoxycarbenium ion. Subsequent nucleophilic attack by water and loss of a second methanol molecule leads to the final ester product.

Hydrolysis Mechanism:

Protonation: The orthoester is protonated by an acid catalyst.

Formation of a Dialkoxycarbenium Ion: Elimination of a methanol molecule forms a stable cation.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon.

Formation of a Hemiacetal: Loss of a proton.

Protonation and Elimination: Protonation of another methoxy group and elimination of a second methanol molecule.

Final Product: Formation of methyl 2,4-dimethylbenzoate.

Transacetalization follows a similar mechanistic pathway, where an alcohol other than methanol acts as the nucleophile, resulting in the exchange of the alkoxy groups.

Kinetic studies on the hydrolysis of related aryl ether derivatives have shown that the reaction can proceed through specific-acid-catalyzed, general-acid-catalyzed, and pH-independent mechanisms, depending on the substituents and the pH of the medium. open.ac.uk The rate of hydrolysis is influenced by the electronic nature of the aryl group; electron-donating groups on the ring can stabilize the intermediate carbenium ion, affecting the reaction rate.

Reactions with Carbon-Nucleophiles and Electrophiles

The electrophilic carbon atom of the trimethoxymethyl group is susceptible to attack by various carbon-based nucleophiles. A notable example is the Bodroux-Chichibabin aldehyde synthesis, where orthoformates react with Grignard reagents to produce aldehydes after hydrolysis of the intermediate acetal. wikipedia.org In the case of this compound, reaction with a Grignard reagent (R-MgX) would lead to the formation of an acetal, which upon acidic workup would yield the corresponding aldehyde (2,4-dimethylbenzaldehyde) and the alkylated product.

Compounds with active methylene (B1212753) groups, such as malonic esters and β-ketoesters, can also react with orthoesters, typically in the presence of a Lewis acid catalyst, to form new carbon-carbon bonds. ias.ac.in The reaction proceeds through the formation of a dialkoxycarbenium ion, which is then attacked by the enolate of the active methylene compound. ias.ac.in

Reactions with electrophiles at the trimethoxymethyl group are less common but can occur. For instance, orthoesters can react with aryl isocyanates, although the specific reactivity with the title compound is not extensively documented. acs.org

Aromatic Reactivity Modulated by Trimethoxymethyl and Methyl Substituents

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is controlled by the directing and activating/deactivating effects of the two methyl groups and the trimethoxymethyl substituent.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution is a fundamental reaction for benzene and its derivatives, proceeding through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. msu.edu The substituents on the ring determine the position of the incoming electrophile.

In this compound, we have three substituents to consider:

Two Methyl Groups (-CH₃): These are activating groups and ortho, para-directors due to their electron-donating inductive effect and hyperconjugation. youtube.com

Considering the positions on the ring:

Position 3 is ortho to the C4-methyl and meta to the C1-trimethoxymethyl and C2-methyl.

Position 5 is para to the C2-methyl and ortho to the C4-methyl and meta to the C1-trimethoxymethyl.

Position 6 is ortho to the C1-trimethoxymethyl and meta to the C2-methyl and C4-methyl.

The directing effects of the two methyl groups strongly reinforce substitution at positions 3 and 5. The trimethoxymethyl group, if it acts as an ortho, para-director, would direct towards position 6.

Substituent Effects on Reaction Kinetics and Regioselectivity

The rate of electrophilic aromatic substitution is influenced by the electron density of the aromatic ring. youtube.com Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. researchgate.net

Regioselectivity: For polysubstituted benzenes, the following rules generally apply:

If the directing effects of the groups reinforce each other, a single product often predominates. libretexts.org

If the directing effects oppose each other, the most powerful activating group usually controls the regioselectivity. libretexts.org

Substitution between two substituents in a meta relationship is often disfavored due to steric hindrance. libretexts.org

In this compound, the two methyl groups are stronger activators than the likely deactivating trimethoxymethyl group. Their directing effects point towards positions 3 and 5. The C2-methyl directs to positions 3 (ortho) and 5 (para). The C4-methyl directs to positions 3 (ortho) and 5 (ortho). Therefore, electrophilic attack is most likely to occur at positions 3 and 5. Position 6, being ortho to the bulky trimethoxymethyl group and in a sterically crowded position between two substituents, is less likely to be attacked. Between positions 3 and 5, position 5 is para to one methyl group and ortho to the other, while position 3 is ortho to both methyl groups. Steric hindrance might favor attack at position 5 over position 3.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence of -CH₃ at C2 | Directing Influence of -CH₃ at C4 | Directing Influence of -C(OCH₃)₃ at C1 | Predicted Outcome |

|---|---|---|---|---|

| 3 | Ortho (Favorable) | Ortho (Favorable) | Meta (Unfavorable) | Possible, but may be sterically hindered |

| 5 | Para (Favorable) | Ortho (Favorable) | Meta (Unfavorable) | Major Product |

Advanced Spectroscopic and Computational Characterization Techniques

Quantum Chemical Simulations and Theoretical Calculations

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory provides a fundamental understanding of the electronic structure and stability of aromatic compounds. For 2,4-dimethyl-1-(trimethoxymethyl)benzene, the aromaticity is dictated by the cyclic array of six p-orbitals of the benzene (B151609) ring, which combine to form six pi (π) molecular orbitals: three bonding (π) and three antibonding (π*) orbitals. The six π-electrons from the benzene ring fully occupy the bonding molecular orbitals, leading to the characteristic stability of the aromatic system.

The substituents—two methyl groups and a trimethoxymethyl group—influence the electronic properties of the benzene ring through inductive and hyperconjugative effects. The methyl groups are weak electron-donating groups, enriching the electron density of the aromatic ring. The trimethoxymethyl group, containing electronegative oxygen atoms, is expected to exhibit a net electron-withdrawing inductive effect.

Computational studies on simpler analogs, such as xylene isomers, have shown that the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of chemical reactivity. For this compound, the HOMO is anticipated to be a π-orbital of the benzene ring, while the LUMO is expected to be a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter indicating the molecule's kinetic stability and reactivity.

Electron density analysis, typically performed using methods like Density Functional Theory (DFT), can map the electron distribution across the molecule. An electrostatic potential map would likely show a region of high electron density (negative potential) associated with the oxygen atoms of the trimethoxymethyl group and a relatively electron-rich π-system of the benzene ring, influenced by the methyl groups. Conversely, regions of lower electron density (positive potential) would be expected around the hydrogen atoms. This distribution of electron density is critical in predicting the sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Molecular Orbital Energies for this compound based on Analogous Compounds

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -8.5 to -9.5 | Primarily located on the π-system of the dimethylbenzene ring. |

| LUMO | -0.5 to -1.5 | Primarily a π* orbital of the aromatic ring. |

| HOMO-LUMO Gap | 7.0 to 9.0 | Indicates high kinetic stability. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. For this compound, the aromatic protons would appear in the typical downfield region (around 7 ppm), with their exact shifts influenced by the positions of the methyl and trimethoxymethyl substituents. The methyl protons would resonate further upfield (around 2.0-2.5 ppm). The methoxy (B1213986) protons of the trimethoxymethyl group would likely appear as a singlet at approximately 3.0-3.5 ppm. The benzylic carbon and the carbons of the methoxy groups would have characteristic shifts in the ¹³C NMR spectrum.

Reaction Pathways: Theoretical calculations can elucidate potential reaction pathways. The trimethoxymethyl group, being an acetal, could be susceptible to hydrolysis under acidic conditions, leading to the formation of 2,4-dimethylbenzaldehyde. The benzylic position is also a potential site for radical reactions. Computational modeling of transition states and reaction intermediates can provide activation energies and reaction thermodynamics, offering insights into the feasibility and selectivity of various transformations. For instance, studies on benzylic ethers suggest that both hydrolysis and elimination pathways are possible under certain conditions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.9 - 7.2 | 125 - 135 |

| Ar-CH₃ | 2.2 - 2.4 | 19 - 21 |

| -C(OCH₃)₃ | N/A | 95 - 105 |

| -OCH₃ | 3.2 - 3.4 | 50 - 55 |

Conformational Analysis and Energy Minima Calculations

The trimethoxymethyl group introduces conformational flexibility to the molecule. Conformational analysis aims to identify the most stable spatial arrangements of the atoms, which correspond to energy minima on the potential energy surface.

For this compound, rotation around the C-C bond connecting the benzene ring and the trimethoxymethyl group, as well as rotations around the C-O bonds within the trimethoxymethyl group, will lead to various conformers. The stability of these conformers is governed by a balance of steric hindrance between the bulky trimethoxymethyl group and the ortho-methyl group, and stereoelectronic effects such as hyperconjugation.

Table 3: Theoretical Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (Ar-C-O-CH₃) | Relative Energy (kcal/mol) |

| Staggered 1 | ~60° | 0 (Global Minimum) |

| Staggered 2 | ~180° | 0.5 - 1.5 |

| Eclipsed | ~0° | > 5.0 (Transition State) |

Derivatives and Analogs: Synthesis and Structure Reactivity Relationships

Synthesis of Monosubstituted and Polysubstituted (Trimethoxymethyl)benzene Analogs

The synthesis of analogs of 2,4-dimethyl-1-(trimethoxymethyl)benzene can be approached by either introducing substituents onto a pre-existing (trimethoxymethyl)benzene core or by constructing the orthoester functionality on an already substituted benzene (B151609) ring.

Synthesis via Electrophilic Aromatic Substitution:

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene ring of a (trimethoxymethyl)benzene precursor. The directing effects of the existing substituents on the ring are crucial in determining the position of the incoming group. libretexts.orgyoutube.com The trimethoxymethyl group itself is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing inductive effect of the three oxygen atoms. libretexts.org However, in the case of this compound, the strongly activating and ortho,para-directing nature of the two methyl groups would dominate, guiding further substitution to the remaining open positions on the ring. msu.edu Common electrophilic substitution reactions applicable include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group. byjus.com

Halogenation: Employing bromine or chlorine in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ to add a halogen atom. byjus.com

Sulfonation: Reacting with fuming sulfuric acid to install a sulfonic acid group. byjus.com

Friedel-Crafts Acylation: Introducing an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This is often followed by reduction to an alkyl group. libretexts.org

The sequence of these reactions is critical in achieving the desired polysubstituted pattern, as the directing effects of the substituents can either cooperate or compete. libretexts.orgyoutube.com

Synthesis from Substituted Nitriles (Pinner Reaction):

A classic and versatile method for synthesizing aryl orthoesters is the Pinner reaction. rsc.orgwikipedia.org This reaction involves treating a substituted benzonitrile (B105546) with an alcohol, such as methanol (B129727), in the presence of anhydrous hydrogen chloride. The reaction proceeds through the formation of an imido ester hydrochloride intermediate, which then reacts with excess alcohol to yield the corresponding (trimethoxymethyl)benzene analog. wikipedia.org This method is particularly useful for creating a wide range of substituted analogs, provided the corresponding substituted benzonitrile is available.

Modern Synthetic Approaches:

More recent methods have been developed for the synthesis of functionalized orthoesters. Electrochemical methods, for example, allow for the preparation of a variety of orthoesters under mild conditions. organic-chemistry.org Another approach involves the reaction of 1,1,1-trichloroalkanes with sodium methoxide (B1231860). wikipedia.org Furthermore, multicomponent benzannulation reactions provide a pathway to construct highly polysubstituted benzene derivatives from simpler starting materials, which could then be functionalized to include the trimethoxymethyl group. nih.gov

The synthesis of tris-substituted benzene derivatives has also been achieved through multistep pathways, for instance, starting from precursors like triethyl benzene-1,3,5-tricarboxylate, which can be converted to a tris-acid hydrazide and subsequently to various heterocyclic-substituted benzene analogs. nih.gov

Functional Group Interconversions on the Trimethoxymethyl Moiety

The trimethoxymethyl group is not merely a passive structural element; it can undergo several chemical transformations, allowing for further diversification of its derivatives.

Hydrolysis to Esters:

One of the most characteristic reactions of orthoesters is their hydrolysis under mild acidic conditions to form the corresponding ester and alcohol. wikipedia.org For this compound, this would yield methyl 2,4-dimethylbenzoate (B1242700) and two equivalents of methanol. This reaction is often used as a protecting group strategy in organic synthesis, where the orthoester masks a carboxylic acid or ester functionality.

Johnson-Claisen Rearrangement:

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the reaction of an allylic alcohol with an orthoester, such as a (trimethoxymethyl)benzene derivative, in the presence of a mild acid catalyst. This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement leads to the formation of a γ,δ-unsaturated ester. wikipedia.org

Conversion to Thioorthoesters:

The oxygen atoms of the trimethoxymethyl group can be substituted with sulfur atoms to form trithioorthoesters. This conversion significantly increases the kinetic stability of the moiety. nih.govacs.org The exchange of O,O,O-orthoesters with thiols can be catalyzed by either Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., trifluoroacetic acid). nih.govacs.org S,S,S-trithioorthoesters are notably less sensitive to moisture and hydrolysis compared to their oxygen-containing counterparts. nih.govacs.org

Reaction with Grignard Reagents (Bodroux-Chichibabin Aldehyde Synthesis):

In the Bodroux-Chichibabin aldehyde synthesis, an orthoester can react with a Grignard reagent to produce an aldehyde. This transformation provides a route for formylation reactions. wikipedia.org

Impact of Ring Substituents on Ortho Ester Stability and Reactivity

The electronic nature of substituents on the benzene ring has a profound impact on the stability and reactivity of the attached trimethoxymethyl group. This is primarily due to the substituents' ability to stabilize or destabilize the charged intermediates formed during reactions like hydrolysis. nih.govacs.org

Electronic Effects:

A systematic study on the hydrolysis rates of various trimethyl orthoesters revealed a clear trend related to the electronic properties of the substituent on the aromatic ring. nih.govacs.org

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the aromatic ring. This helps to stabilize the carbocationic intermediate (oxonium ion) that forms during acid-catalyzed hydrolysis, thereby accelerating the reaction. Orthoesters with electron-rich groups are more prone to hydrolyze, even under neutral conditions. nih.govacs.org The activating nature of these groups speeds up reactions with electrophiles by stabilizing the intermediate arenium ion. libretexts.org

Electron-withdrawing groups (e.g., -NO₂, -CF₃, -C≡CH) decrease the electron density of the ring. This destabilizes the carbocationic intermediate, making the orthoester more stable and less reactive towards hydrolysis. Orthoesters with electron-deficient groups can be exceptionally inert, even at low pH. nih.govacs.org These deactivating groups slow down electrophilic substitution by withdrawing electron density from the ring. libretexts.orglibretexts.org

The reactivity of orthoesters correlates well with Taft's "polar parameter," indicating the significance of polar electronic effects. nih.govacs.org This trend is consistent across both exchange reactions and hydrolysis kinetics. nih.govacs.org

| Substituent on Benzene Ring | Electronic Effect | Effect on Orthoester Stability | Relative Rate of Hydrolysis |

|---|---|---|---|

| -CH₃ (e.g., in this compound) | Electron-donating | Decreased | Fast acs.org |

| -H | Neutral | Moderate | Moderate nih.gov |

| -C≡CH | Electron-withdrawing | Increased | Slow nih.govacs.org |

| -CF₃ | Strongly Electron-withdrawing | Greatly Increased | Very Slow nih.govacs.org |

| -triazolium | Very Strongly Electron-withdrawing | Extremely High | Extremely Slow acs.org |

Steric Effects:

While electronic effects are dominant for aryl orthoesters, steric hindrance can also play a role, particularly with bulky substituents near the reaction center. rsc.org For instance, increasing the steric demand of a substituent can necessitate stronger acid catalysts or higher acid concentrations to achieve equilibrium in exchange reactions. nih.gov The "ortho effect" describes how ortho substituents can sterically force the carboxyl group (or in this case, the orthoester) out of the plane of the benzene ring, which can alter its resonance and reactivity. wikipedia.org In electrophilic substitution reactions on other arenes, bulky alkyl groups have been shown to hinder attack at the ortho position, favoring para substitution. libretexts.org

Stereochemical Aspects in Derivative Synthesis and Application

The synthesis of derivatives of this compound can involve the creation of new stereocenters, making stereochemical control an important consideration.

Synthesis of Chiral Orthoesters:

Chiral orthoesters can be synthesized using several strategies. One common method involves the use of a chiral auxiliary, which is an enantiopure group that directs the stereochemical outcome of a reaction and is later removed. ethz.ch For example, enantiopure enamines have been used to synthesize chiral α-SCF₃-β-ketoesters with high enantioselectivity. mdpi.com Another approach is to start from the "chiral pool," using readily available, enantiopure starting materials like sugars or amino acids. ethz.ch For instance, sugar orthoesters have been synthesized with exo-type stereoselectivity from sugar halides. rsc.org

Diastereoselective Reactions:

Reactions involving orthoesters can often proceed with high diastereoselectivity. For example, the three-component reaction of o-hydroxybenzaldehydes, acetone, and trimethyl orthoformate can yield 2H-1-benzopyrans with a specific trans-relationship between the two methoxy (B1213986) groups at the C2 and C4 positions. rsc.org Similarly, the reaction of cyclic orthoesters with phenols, catalyzed by BF₃·OEt₂, can be highly stereoselective and regioselective. acs.org The stereochemistry of the product can sometimes be rationalized by considering the preferred trajectory of nucleophilic attack on the intermediate oxonium ion. acs.org

The solvent can also play a crucial role in determining the stereochemical outcome. In the synthesis of certain 1,3,4-oxadiazoles from chiral hydrazides and orthoesters, using the orthoester itself as the polar reaction medium led to a racemic product, whereas conducting the reaction in nonpolar benzene resulted in a chiral product. semanticscholar.org

The development of stereoselective routes is critical, for example, in the total synthesis of complex natural products where multiple chiral centers must be established with the correct relative and absolute configurations. acs.org

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

Orthoesters are well-established as versatile intermediates in the construction of complex molecular architectures, particularly heterocyclic compounds. researchgate.netsemanticscholar.org They serve as a synthetic equivalent of a carbonyl-activated carboxylic acid derivative, capable of reacting with a variety of dinucleophilic species to form rings. semanticscholar.org The central carbon of the orthoester can be introduced between two nucleophilic centers in a precursor molecule through acid-catalyzed condensation reactions. semanticscholar.org

In the context of 2,4-Dimethyl-1-(trimethoxymethyl)benzene, the two electron-donating methyl groups on the benzene (B151609) ring increase the electron density at the orthoester carbon. This heightened electron density makes the orthoester more reactive towards electrophilic activation, which is often the first step in its reaction with nucleophiles. Consequently, it can be a highly effective partner in the synthesis of complex structures such as benzoxazinones, quinazolinones, and various benzimidazoles. researchgate.net For instance, the reaction of orthoesters with substituted anthranilic acids or 2-aminobenzamides is a common route to quinazolin-4(3H)-ones. researchgate.net While aliphatic orthoesters are often more reactive, aromatic orthoesters like the 2,4-dimethyl derivative provide a pathway to aryl-substituted heterocycles. rsc.org The steric bulk of the ortho-methyl group can also impart a degree of regioselectivity in reactions with unsymmetrical nucleophiles.

A general scheme for the synthesis of quinazolinones using an orthoester is presented below.

| Reactants | Catalyst | Conditions | Product |

| 2-Aminobenzamide, Orthoester | Acetic Acid | Ethanol (B145695), Reflux, 12-72h | Quinazolin-4(3H)-one |

| Anthranilic Acid, Orthoester, Primary Amine | Boron Trifluoride - Silica | Solvent-free, rt, 15-20 min | 4(3H)-Quinazolinone |

| This table presents generalized reaction conditions for the synthesis of quinazolinones from orthoesters and is not specific to this compound. researchgate.netrsc.org |

Utilization as a Protecting Group in Multistep Synthesis

Protecting groups are fundamental to multistep organic synthesis, enabling chemists to mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. wikipedia.org Orthoesters are recognized as robust protecting groups for carboxylic acids and hydroxyl groups. fiveable.menumberanalytics.com They are stable under basic and nucleophilic conditions, offering an orthogonal protection strategy to more common acid-labile or base-labile groups like tert-butyl esters or Fmoc groups, respectively. wikipedia.orgfiveable.me

This compound can be used to protect a carboxylic acid by converting it into a 2,4-dimethylphenyl orthoester. This protected form is resilient to a wide range of reagents. The deprotection is typically achieved under mild aqueous acidic conditions, which hydrolyze the orthoester back to the parent carboxylic acid via an intermediate ester. libretexts.org The rate of this hydrolysis is sensitive to electronic effects. The electron-donating methyl groups on the 2,4-dimethylphenyl moiety are expected to accelerate acid-catalyzed hydrolysis compared to orthoesters with electron-withdrawing groups, allowing for potentially faster and milder deprotection. acs.orgnih.gov This tunability is a key feature in designing complex synthetic routes where selective deprotection is required. wikipedia.org

| Protecting Group | Protected Functionality | Common Protection Conditions | Common Deprotection Conditions |

| Orthoester | Carboxylic Acid | Alcohol, Acid Catalyst | Mild Aqueous Acid |

| Orthoester | Diol (as cyclic orthoester) | Orthoester, Acid Catalyst | Mild Aqueous Acid |

| This table outlines the general use of orthoesters as protecting groups. fiveable.melibretexts.org |

Precursor for Advanced Aromatic Building Blocks

The transformation of this compound can lead to a variety of substituted aromatic compounds that serve as valuable building blocks for more complex targets. The orthoester group can be hydrolyzed to a methyl ester (methyl 2,4-dimethylbenzoate), which can then be further manipulated. For example, the ester can be reduced to an alcohol (2,4-dimethylbenzyl alcohol) or converted to an amide (2,4-dimethylbenzamide).

Furthermore, the 2,4-dimethylbenzene core, often referred to as a xylyl group, is a common scaffold in medicinal chemistry and materials science. By using the trimethoxymethyl group as a reactive handle, chemists can introduce other functionalities onto the aromatic ring through ortho-lithiation or other directed metalation strategies, although the steric hindrance of the ortho-methyl group must be considered. The synthesis of heteroaromatic compounds, as discussed previously, is another avenue where this compound acts as a precursor to advanced, functionalized aromatic systems. nih.govekb.eg

Application in Polymer Chemistry and Functional Materials

The reactivity of the orthoester functionality makes it a candidate for the synthesis of novel polymers. Orthoesters can undergo ring-opening polymerization or be used as cross-linking agents. A patent describes the use of orthoester-based compounds in the preparation of surface-active, low-foaming polymers for applications such as dishwasher formulations and industrial cleaning agents. google.com While this patent does not specify the 2,4-dimethyl derivative, it highlights the general utility of orthoesters in polymer synthesis.

The 2,4-dimethylphenyl moiety can be incorporated into polymer backbones to impart specific properties. For example, the inclusion of aromatic units like xylene into polysiloxane chains can enhance thermal stability. cnrs.fr The compound 1,4-bis(methoxymethyl)benzene, which shares structural similarities, is noted for its utility in producing polymers and resins. cymitquimica.com It is plausible that this compound could be used to synthesize polyesters or polyorthoesters. The orthoester linkages in the polymer backbone would be hydrolytically labile, making the resulting materials potentially biodegradable or degradable under specific pH conditions, a desirable feature for controlled-release drug delivery systems or environmentally benign materials. acs.org

Design of Novel Catalytic Systems Utilizing Substituted Benzene Ortho Esters

Substituted orthoesters can play a role in the design and synthesis of ligands for catalytic systems. The orthoester itself can be transformed into various chelating groups. For example, conversion to a diol or diamine derivative of the 2,4-dimethylbenzene scaffold could yield bidentate ligands for transition metal catalysis.

More directly, orthoesters are precursors in the synthesis of N-heterocyclic carbenes (NHCs), which are a major class of ligands in modern catalysis. rsc.org The reaction of orthoesters with diamines can lead to the formation of dihydroimidazolium or other heterocyclic salts, which are the direct precursors to NHCs. The specific substitution on the aromatic ring of the orthoester, in this case, the 2,4-dimethyl pattern, would be transferred to the resulting NHC ligand. This allows for the fine-tuning of the steric and electronic properties of the catalyst, which in turn can influence its activity, selectivity, and stability in catalytic cycles such as olefin metathesis, cross-coupling reactions, and polymerization. rsc.org The electron-rich 2,4-dimethylphenyl group would generally lead to a more electron-donating NHC ligand, which can enhance the catalytic activity of the metal center.

Future Research Directions and Challenges

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of arylsiloxanes often involves organometallic reagents such as Grignard or organolithium reagents, which can have limitations regarding functional group tolerance and the generation of stoichiometric byproducts. umb.edu The development of more sustainable and efficient synthetic routes for 2,4-Dimethyl-1-(trimethoxymethyl)benzene is a key area for future research.

Key research objectives include:

Catalytic Silylation: Expanding on methods developed for other aryl halides, research into the direct, palladium-catalyzed silylation of 2,4-dimethyl-halobenzenes with trimethoxysilane (B1233946) offers a more atom-economical alternative to classical methods. umb.edu These methods avoid the pre-formation of organometallic reagents, thereby increasing functional group compatibility.

Solvent-Free and Alternative Energy Inputs: Inspired by green chemistry principles, the development of solvent-free reaction conditions or the use of alternative energy sources like ultrasound (sonochemistry) could lead to more environmentally benign and efficient processes. psu.edu For instance, sonochemical Barbier-type reactions have been successfully employed for the synthesis of other aryltriethoxysilanes, providing a simple and efficient alternative. umb.edu

Readily Available Starting Materials: A significant advantage of modern synthetic methods is the use of easily available starting materials. beilstein-journals.org Future work should focus on pathways that utilize inexpensive and abundant precursors to enhance the economic viability of large-scale production.

Exploration of Novel Reactivity Patterns and Catalytic Applications

The reactivity of the trimethoxymethylsilyl group and its influence on the aromatic ring are not fully exploited. The interplay between the electron-donating methyl groups and the silicon moiety presents opportunities for novel chemical transformations and catalytic applications.

Future avenues of exploration include:

Directed C-H Functionalization: The silicon group, in concert with a palladium/norbornene (Pd/NBE) cooperative system, could act as a traceless directing group to facilitate ortho C-H functionalization, similar to Catellani-type reactions. rsc.orgresearchgate.net This would enable the site-selective introduction of various functional groups at the 6-position of the benzene (B151609) ring, a challenging transformation via classical electrophilic aromatic substitution. Research has demonstrated the ortho C-H methylation and amination of arylthianthrenium salts using this strategy. rsc.orgresearchgate.netchemrxiv.org

Cross-Coupling Reactions: Aryltrialkoxysilanes are competent partners in palladium-catalyzed Hiyama cross-coupling reactions. umb.edu A systematic investigation into the coupling of this compound with various organic halides would expand its utility as a building block for complex organic molecules, such as biaryls. umb.edu

Precursor for Other Functional Groups: The C-Si bond can be cleaved under specific conditions to install other functionalities. Research into the controlled transformation of the trimethoxymethylsilyl group into a hydroxyl, amino, or halogen group would significantly increase the synthetic versatility of the parent molecule.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting the properties of organosilicon compounds. nih.gov Applying advanced computational modeling to this compound can accelerate the discovery of new reactions and optimize existing processes.

Key areas for computational investigation:

Reaction Pathway and Mechanism Elucidation: High-level ab initio molecular orbital (MO) calculations can be used to map the potential energy surfaces of proposed reactions. nih.gov This allows for the identification of transition states, intermediates, and the influence of the methyl and trimethoxymethylsilyl substituents on reaction barriers, providing a predictive understanding of reactivity and stereochemistry. nih.govnih.gov

Thermochemical Data: Establishing accurate thermochemical data, such as the standard enthalpy of formation, is crucial for process safety and optimization. nih.gov Comprehensive computational efforts can build benchmark databases for organosilicon compounds, allowing for the reliable estimation of these properties. nih.gov

Spectroscopic Prediction: Computational models can predict spectroscopic data (e.g., NMR spectra), which can aid in the structural confirmation of new compounds derived from this compound.

Integration into Flow Chemistry and Automation Platforms

To meet the demands of modern chemical discovery and manufacturing, the synthesis of key intermediates must be adaptable to high-throughput and automated technologies. acm.org Integrating the synthesis of this compound into flow chemistry and automated platforms presents a significant engineering and chemical challenge.

Future development in this area will focus on:

Flow Synthesis: Transitioning synthetic protocols from batch to continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, selectivity, and safety. nih.gov Flow platforms are particularly advantageous for handling air-sensitive reagents and managing exothermic reactions. nih.gov

Automated Synthesis Platforms: The use of robotic systems, combining software and modular hardware, can automate the entire synthetic workflow, from reagent dispensing and reaction execution to purification and analysis. wikipedia.orgnih.gov Such "operating systems" for synthesis can increase reproducibility, reduce human error, and accelerate the optimization of reaction conditions. nih.govsigmaaldrich.com

Data-Driven Optimization: Autonomous platforms can integrate reaction planning, execution, and analysis in a closed loop. nih.gov By using data from real-time analysis (e.g., LC/MS), algorithms can iteratively adjust reaction parameters to find optimal conditions, significantly accelerating process development. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dimethyl-1-(trimethoxymethyl)benzene, and what factors influence the choice of reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution or Friedel-Crafts alkylation. For example, analogous compounds are synthesized by refluxing precursors in absolute ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Key factors include:

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) enhance electrophilic substitution.

- Solvent polarity : Ethanol or dichloromethane balances reactivity and solubility.

- Temperature control : Reflux conditions (~80–100°C) optimize reaction kinetics without decomposition .

Post-synthesis, crystallization (e.g., triclinic crystal systems with specific lattice parameters) ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and methyl/methoxy group integration. For example, tert-butoxy and methoxyethyl groups in similar compounds show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 208.30 g/mol for related structures) and fragmentation pathways .

- Chromatography : HPLC with UV detection at 254 nm monitors purity, while GC-MS quantifies volatile byproducts .

Q. What are the key considerations for optimizing the yield of this compound in multi-step synthetic protocols?

- Methodological Answer :

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility in later stages.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) removes unreacted precursors. Crystallization in ethanol or acetonitrile enhances final purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Comparative meta-analysis : Cross-reference studies using standardized assays (e.g., IC50 values in cytotoxicity screens). For instance, lipidomic studies identified this compound as a biomarker with conflicting levels in ischemic stroke patients, necessitating validation via ROC curve analysis .

- Reproducibility checks : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables.

- Structural analogs : Compare activities of derivatives (e.g., tert-butoxy vs. methoxyethyl substitutions) to identify structure-activity relationships .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy groups in similar compounds reduce electron density at the benzene ring .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess stability.

- Retrosynthetic tools : Use AI-driven platforms (e.g., CAS SciFinder) to propose alternative synthetic pathways .

Q. In metabolic studies, how does this compound interact with lipid-based biomarkers, and what analytical platforms are recommended for such investigations?

- Methodological Answer :

- Lipidomics profiling : LC-MS/MS quantifies interactions with sphingomyelins (e.g., SM 18:0/14:0) and phosphatidylcholines, which were significantly altered in ischemic stroke models .

- Isotope labeling : Use C-labeled analogs to trace metabolic incorporation into lipid bilayers.

- Data integration : Combine metabolomics datasets with cheminformatics tools (e.g., PubChem’s BioActivity data) to map pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.